1-(2-Methylquinolin-5-yl)ethanamine
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Overview
Description
1-(2-Methylquinolin-5-yl)ethanamine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit significant antimicrobial, antimalarial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylquinolin-5-yl)ethanamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and other green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also utilized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens, sulfonyl chlorides, acid catalysts.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
1-(2-Methylquinolin-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: Potential anticancer and antiviral properties are being explored.
Industry: Used in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanamine involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may interfere with the PI3K/AKT/mTOR signaling pathway, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: Similar structure but lacks the ethanamine group.
5-Aminoquinoline: Another derivative with significant biological activities
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanamine stands out due to its unique combination of the quinoline ring and the ethanamine group, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-methylquinolin-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-8-6-7-11-10(9(2)13)4-3-5-12(11)14-8/h3-7,9H,13H2,1-2H3 |
InChI Key |
JMKAOGMDGZVYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(C)N |
Origin of Product |
United States |
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